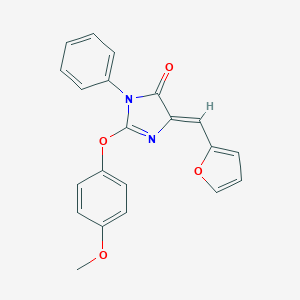
5-(2-furylmethylene)-2-(4-methoxyphenoxy)-3-phenyl-3,5-dihydro-4H-imidazol-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 5-(2-furylmethylene)-2-(4-methoxyphenoxy)-3-phenyl-3,5-dihydro-4H-imidazol-4-one, also known as FMI, is a synthetic organic compound that belongs to the class of imidazoles. FMI has gained significant attention in recent years due to its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 5-(2-furylmethylene)-2-(4-methoxyphenoxy)-3-phenyl-3,5-dihydro-4H-imidazol-4-one is not fully understood. However, studies have shown that 5-(2-furylmethylene)-2-(4-methoxyphenoxy)-3-phenyl-3,5-dihydro-4H-imidazol-4-one binds to metal ions such as copper and zinc, leading to the formation of a complex that exhibits significant fluorescence enhancement. 5-(2-furylmethylene)-2-(4-methoxyphenoxy)-3-phenyl-3,5-dihydro-4H-imidazol-4-one also induces cell cycle arrest and apoptosis in cancer cells by regulating various signaling pathways.
Biochemical and Physiological Effects
5-(2-furylmethylene)-2-(4-methoxyphenoxy)-3-phenyl-3,5-dihydro-4H-imidazol-4-one exhibits significant biochemical and physiological effects. Studies have shown that 5-(2-furylmethylene)-2-(4-methoxyphenoxy)-3-phenyl-3,5-dihydro-4H-imidazol-4-one binds to metal ions such as copper and zinc, leading to the formation of a complex that exhibits significant fluorescence enhancement. 5-(2-furylmethylene)-2-(4-methoxyphenoxy)-3-phenyl-3,5-dihydro-4H-imidazol-4-one also induces cell cycle arrest and apoptosis in cancer cells by regulating various signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(2-furylmethylene)-2-(4-methoxyphenoxy)-3-phenyl-3,5-dihydro-4H-imidazol-4-one has several advantages and limitations for lab experiments. One of the significant advantages of 5-(2-furylmethylene)-2-(4-methoxyphenoxy)-3-phenyl-3,5-dihydro-4H-imidazol-4-one is its high selectivity and sensitivity for metal ion detection. 5-(2-furylmethylene)-2-(4-methoxyphenoxy)-3-phenyl-3,5-dihydro-4H-imidazol-4-one also exhibits significant anticancer activity, making it a promising candidate for the development of anticancer drugs. However, 5-(2-furylmethylene)-2-(4-methoxyphenoxy)-3-phenyl-3,5-dihydro-4H-imidazol-4-one has several limitations, including its low water solubility and limited stability in biological systems.
Direcciones Futuras
Several future directions can be explored in the field of 5-(2-furylmethylene)-2-(4-methoxyphenoxy)-3-phenyl-3,5-dihydro-4H-imidazol-4-one research. One of the significant future directions is the development of 5-(2-furylmethylene)-2-(4-methoxyphenoxy)-3-phenyl-3,5-dihydro-4H-imidazol-4-one-based sensors for the detection of metal ions in biological systems. Another future direction is the development of 5-(2-furylmethylene)-2-(4-methoxyphenoxy)-3-phenyl-3,5-dihydro-4H-imidazol-4-one-based anticancer drugs with improved efficacy and selectivity. Additionally, further studies are needed to understand the mechanism of action of 5-(2-furylmethylene)-2-(4-methoxyphenoxy)-3-phenyl-3,5-dihydro-4H-imidazol-4-one and its potential applications in other areas of scientific research.
Conclusion
In conclusion, 5-(2-furylmethylene)-2-(4-methoxyphenoxy)-3-phenyl-3,5-dihydro-4H-imidazol-4-one is a synthetic organic compound that has gained significant attention in recent years due to its potential applications in scientific research. 5-(2-furylmethylene)-2-(4-methoxyphenoxy)-3-phenyl-3,5-dihydro-4H-imidazol-4-one has been extensively studied for its potential applications in metal ion detection and cancer research. 5-(2-furylmethylene)-2-(4-methoxyphenoxy)-3-phenyl-3,5-dihydro-4H-imidazol-4-one exhibits significant biochemical and physiological effects and has several advantages and limitations for lab experiments. Several future directions can be explored in the field of 5-(2-furylmethylene)-2-(4-methoxyphenoxy)-3-phenyl-3,5-dihydro-4H-imidazol-4-one research, including the development of 5-(2-furylmethylene)-2-(4-methoxyphenoxy)-3-phenyl-3,5-dihydro-4H-imidazol-4-one-based sensors and anticancer drugs.
Métodos De Síntesis
The synthesis of 5-(2-furylmethylene)-2-(4-methoxyphenoxy)-3-phenyl-3,5-dihydro-4H-imidazol-4-one involves the reaction of 4-methoxyphenol, 2-furaldehyde, and benzylamine in the presence of acetic acid and sodium acetate. The reaction mixture is refluxed for several hours, and the resulting product is purified using column chromatography to obtain 5-(2-furylmethylene)-2-(4-methoxyphenoxy)-3-phenyl-3,5-dihydro-4H-imidazol-4-one in high yield. The structure of 5-(2-furylmethylene)-2-(4-methoxyphenoxy)-3-phenyl-3,5-dihydro-4H-imidazol-4-one is confirmed using various spectroscopic techniques such as NMR, IR, and mass spectrometry.
Aplicaciones Científicas De Investigación
5-(2-furylmethylene)-2-(4-methoxyphenoxy)-3-phenyl-3,5-dihydro-4H-imidazol-4-one has been extensively studied for its potential applications in scientific research. One of the significant applications of 5-(2-furylmethylene)-2-(4-methoxyphenoxy)-3-phenyl-3,5-dihydro-4H-imidazol-4-one is as a fluorescent probe for the detection of metal ions such as copper and zinc. 5-(2-furylmethylene)-2-(4-methoxyphenoxy)-3-phenyl-3,5-dihydro-4H-imidazol-4-one exhibits significant fluorescence enhancement upon binding to these metal ions, making it a useful tool for the detection of metal ions in biological systems.
5-(2-furylmethylene)-2-(4-methoxyphenoxy)-3-phenyl-3,5-dihydro-4H-imidazol-4-one has also been studied for its potential applications in cancer research. Studies have shown that 5-(2-furylmethylene)-2-(4-methoxyphenoxy)-3-phenyl-3,5-dihydro-4H-imidazol-4-one exhibits significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 5-(2-furylmethylene)-2-(4-methoxyphenoxy)-3-phenyl-3,5-dihydro-4H-imidazol-4-one induces cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for the development of anticancer drugs.
Propiedades
Fórmula molecular |
C21H16N2O4 |
|---|---|
Peso molecular |
360.4 g/mol |
Nombre IUPAC |
(5Z)-5-(furan-2-ylmethylidene)-2-(4-methoxyphenoxy)-3-phenylimidazol-4-one |
InChI |
InChI=1S/C21H16N2O4/c1-25-16-9-11-17(12-10-16)27-21-22-19(14-18-8-5-13-26-18)20(24)23(21)15-6-3-2-4-7-15/h2-14H,1H3/b19-14- |
Clave InChI |
WXVMNRPCLTXZRZ-RGEXLXHISA-N |
SMILES isomérico |
COC1=CC=C(C=C1)OC2=N/C(=C\C3=CC=CO3)/C(=O)N2C4=CC=CC=C4 |
SMILES |
COC1=CC=C(C=C1)OC2=NC(=CC3=CC=CO3)C(=O)N2C4=CC=CC=C4 |
SMILES canónico |
COC1=CC=C(C=C1)OC2=NC(=CC3=CC=CO3)C(=O)N2C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-imino-2-isopropyl-6-(3-methoxy-4-{2-[(4-methylphenyl)sulfanyl]ethoxy}benzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295823.png)
![5-imino-2-isopropyl-6-({1-[2-(4-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295824.png)
![4-[(5-imino-2-isopropyl-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl benzenesulfonate](/img/structure/B295826.png)
![5-imino-2-isopropyl-6-({1-[2-(2-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295828.png)
![(6Z)-5-imino-2-isopropyl-6-({1-[2-(3-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295829.png)
![(6Z)-5-imino-2-isopropyl-6-({1-[2-(4-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295830.png)
![5-imino-6-({1-[2-(2-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295831.png)
![6-{3-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295834.png)
![6-{3-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295835.png)
![(6Z)-6-{3-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295836.png)
![4-[(5-imino-2-isopropyl-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl 4-fluorobenzoate](/img/structure/B295837.png)
![4-{5-[(2-heptyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B295840.png)
![5-imino-6-{2-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295843.png)
![6-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methylene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295844.png)